N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-difluorobenzamide
Description
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-difluorobenzamide is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 4, and an ethyl linker connecting the thiazole to a 2,6-difluorobenzamide moiety. The 3,4-dimethoxyphenyl substituent enhances lipophilicity and may facilitate π-π stacking interactions in biological systems, while the 2,6-difluorobenzamide group is structurally analogous to agrochemical benzamides like diflubenzuron (a chitin synthesis inhibitor) . The compound’s synthesis likely involves thiazole ring formation followed by amide coupling, as seen in analogous methodologies .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O3S/c1-12-18(9-10-24-20(26)19-14(22)5-4-6-15(19)23)29-21(25-12)13-7-8-16(27-2)17(11-13)28-3/h4-8,11H,9-10H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFZEDYQZIIPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzamide group via an amide coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or dimethylformamide. The process may also involve purification steps like recrystallization or chromatography to obtain the final product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain substituents with others, potentially modifying the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted benzamide or thiazole derivatives .
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs:
Structural Analogues with Benzamide Moieties
Key Observations :
- Core Heterocycle Influence : The thiazole in the target compound may confer greater metabolic stability compared to Rip-B’s simple benzamide, while the thiadiazole in offers distinct electronic properties due to sulfur and nitrogen arrangement .
- The 2,6-difluoro substitution (common in pesticides like diflubenzuron) may optimize steric and electronic interactions with biological targets .
Triazole and Thiazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones share the 2,4-difluorophenyl motif with the target compound but differ in core heterocycle (triazole vs. thiazole). IR spectra of these triazoles show C=S stretches at 1247–1255 cm⁻¹, absent in the target due to its benzamide carbonyl .
Agrochemical Benzamides
Diflubenzuron and fluazuron utilize 2,6-difluorobenzamide as a critical pharmacophore for insecticidal activity.
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-difluorobenzamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring , dimethoxyphenyl groups , and a difluorobenzamide moiety . The molecular formula is , and it has a molecular weight of approximately 470.5 g/mol. The structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring and the introduction of the difluorobenzamide group. Specific reaction conditions such as temperature and catalysts are optimized to achieve high yields and purity.
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. Its mechanism of action could involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes like dihydrofolate reductase (DHFR), leading to reduced cellular proliferation .
- Modulation of Signaling Pathways : The compound may influence signaling pathways by binding to specific receptors or enzymes, which can affect cell growth and differentiation.
Antitumor Effects
Preliminary studies suggest that this compound may exhibit significant antitumor activity. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 10 | Apoptosis induction |
| MCF7 (Breast) | 15 | Cell cycle arrest |
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Inhibition of Bacterial Growth : The compound showed effectiveness against various bacterial strains in preliminary tests.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on several cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner.
- Antimicrobial Testing : Another study assessed its efficacy against multi-drug resistant strains and found promising results, suggesting further exploration for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
